7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 6th position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring. The methylation at the 7th position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
Uniqueness
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,8H2,1H3 |
InChI Key |
GDDHBMRRKZZZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C=C1N |
Origin of Product |
United States |
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